5,6,7,8-Tetrahydropteridine

Enzymology Cofactor Specificity Kinetic Analysis

Procure 5,6,7,8-Tetrahydropteridine (CAS 10593-78-9), the unsubstituted parent tetrahydropteridine scaffold, as a high-purity research cofactor. This minimal core is essential for calibrating alkylglycerol monooxygenase (EC 1.14.16.5) activity assays, where its distinct kinetic profile (apparent Km similar to 6-methyltetrahydropterin but lower Vmax) provides a definitive reference for analog screening. Substitution alters electronic charge distribution and substrate specificity—the 4-amino analogue switches from cofactor to NOS inhibitor. Use this well-defined core for computational modeling and as a synthetic starting point for 6-substituted pteridine libraries. Standard B2B shipping; solely for R&D.

Molecular Formula C6H8N4
Molecular Weight 136.15 g/mol
CAS No. 10593-78-9
Cat. No. B083983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydropteridine
CAS10593-78-9
Synonyms5,6,7,8-tetrahydropteridine
tetrahydropteridine
Molecular FormulaC6H8N4
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1CNC2=NC=NC=C2N1
InChIInChI=1S/C6H8N4/c1-2-9-6-5(8-1)3-7-4-10-6/h3-4,8H,1-2H2,(H,7,9,10)
InChIKeyIDAICLIJTRXNER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydropteridine (CAS 10593-78-9) Baseline: Chemical Identity and Core Scientific Utility


5,6,7,8-Tetrahydropteridine (CAS 10593-78-9) is the unsubstituted parent tetrahydropteridine scaffold, a reduced pteridine derivative with the molecular formula C6H8N4 and a molecular weight of approximately 136.15 g/mol [1]. This compound serves as a fundamental cofactor for a class of non-heme iron-dependent monooxygenases, including phenylalanine hydroxylase, tyrosine hydroxylase, and alkylglycerol monooxygenase, where it participates in oxygen activation and substrate hydroxylation [2][3]. Unlike its more complex, biologically prevalent derivatives such as tetrahydrobiopterin (BH4), this unsubstituted core structure provides a minimal, well-defined chemical entity that is essential for understanding structure-activity relationships, for use as a reference standard in enzymatic and analytical studies, and as a versatile synthetic intermediate for generating diverse substituted tetrahydropteridines [4].

Why 5,6,7,8-Tetrahydropteridine Cannot Be Replaced by Common Pteridine Analogs in Critical Assays


Generic substitution of 5,6,7,8-tetrahydropteridine with other pteridines is scientifically unsound due to pronounced, quantifiable differences in enzymatic kinetics, electronic structure, and substrate specificity. For instance, alkyl glycol-ether monooxygenase exhibits a distinct rank order of apparent Km values: tetrahydropterin ≈ 6-methyltetrahydropterin ≈ tetrahydrobiopterin < 6,7-dimethyltetrahydropterin < tetrahydrofolate [1]. Furthermore, the substitution of the 4-position with an amino group, as in the 4-amino analogue, dramatically alters the electronic charge distribution and molecular properties compared to the parent tetrahydropterin system, leading to a complete functional switch from a cofactor to a potent inhibitor of nitric oxide synthase [2]. The unsubstituted 5,6,7,8-tetrahydropteridine core is the definitive reference point against which all structural modifications are measured, and any deviation introduces unpredictable kinetic and mechanistic changes that compromise the validity of comparative enzymatic and pharmacological studies.

Quantitative Differentiation of 5,6,7,8-Tetrahydropteridine: A Comparative Evidence Guide


Apparent Km and Vmax for Alkyl Glycol-Ether Monooxygenase: Rank-Order Comparison

In a comparative study of tetrahydropterin derivatives as electron donors for alkyl glycol-ether monooxygenase (EC 1.14.16.5), 5,6,7,8-tetrahydropteridine was distinguished by its specific kinetic parameters relative to closely related analogs. The order of increasing apparent Km values was tetrahydropterin ≈ 6-methyltetrahydropterin ≈ tetrahydrobiopterin < 6,7-dimethyltetrahydropterin < tetrahydrofolate [1]. The order of increasing apparent Vmax values was tetrahydrofolate ≈ tetrahydropterin < 6-methyltetrahydropterin ≈ tetrahydrobiopterin ≈ 6,7-dimethyltetrahydropterin [1].

Enzymology Cofactor Specificity Kinetic Analysis

Electronic Charge Distribution Divergence from 4-Amino Analogue

Ab initio quantum chemical computations (Hartree-Fock method with basis set 6-31G**) revealed dramatic differences in the distribution of electronic charge between the normal tetrahydropterin system (including the parent 5,6,7,8-tetrahydropteridine scaffold) and its 4-amino analogue [1]. The study found that differences in electronic properties between tetrahydropterin and its N5-methyl derivative were negligible, highlighting the specific impact of substitution at the 4-position [1].

Computational Chemistry Electronic Structure Structure-Activity Relationship

Cofactor Activity in Tyrosine Hydroxylase: Structural Requirements and Comparative Potency

A structure-activity relationship study of synthetic 5,6,7,8-tetrahydropteridines on bovine adrenal tyrosine hydroxylase established that 5,8-unsubstituted tetrahydropterins (2-amino-4-hydroxy-5,6,7,8-tetrahydropteridines) possessed cofactor activity [1]. Within this active class, tetrahydrobiopterin exhibited the lowest Km value and the highest Vmax value, serving as the benchmark for optimal activity [1]. In contrast, 5-methyl-6,7-diphenyltetrahydropterin was identified as the most potent inhibitor [1].

Neurochemistry Enzyme Cofactor Tyrosine Hydroxylase

Predicted Physicochemical Profile: Water Solubility and Lipophilicity

The predicted water solubility of 5,6,7,8-tetrahydropteridine is 1.43 g/L, with a predicted logP of 0.29 (ALOGPS) and -0.58 (ChemAxon), and a logS of -2 [1]. These values describe a compound with moderate aqueous solubility and balanced lipophilicity. These predicted values serve as a critical baseline for evaluating the impact of substituents on the solubility and lipophilicity of more complex tetrahydropteridine derivatives.

Physicochemical Properties Drug Discovery Formulation

Role as a Key Synthetic Intermediate for Tetrahydrobiopterin (BH4) and Analogues

A patent application explicitly describes the use of 5,6,7,8-tetrahydropteridine as a synthetic intermediate for the production of 5,6,7,8-tetrahydro-L-erythro-biopterin (BH4) and its analogues [1]. The patent claims the process allows for simple and efficient synthesis at low cost [1].

Synthetic Chemistry Pharmaceutical Intermediate Process Development

Targeted Application Scenarios for 5,6,7,8-Tetrahydropteridine Based on Evidence


Calibration Standard for Alkyl Glycol-Ether Monooxygenase Activity Assays

Use 5,6,7,8-tetrahydropteridine as a primary reference cofactor to calibrate and validate alkyl glycol-ether monooxygenase (EC 1.14.16.5) activity assays. Its distinct kinetic profile, with an apparent Km value similar to 6-methyltetrahydropterin and BH4 but a lower Vmax [1], provides a well-defined reference point for ensuring assay consistency and for comparing the relative activities of novel tetrahydropterin analogs. This is essential for laboratories studying ether lipid metabolism and related enzymatic pathways.

Reference Scaffold for Computational Chemistry and Structure-Activity Relationship (SAR) Studies

Employ 5,6,7,8-tetrahydropteridine as the minimal, unsubstituted core scaffold for computational modeling and SAR studies of pteridine-dependent enzymes. The compound's well-defined electronic structure [1] serves as the critical baseline from which the effects of substitutions (e.g., 4-amino, N5-methyl) can be quantitatively compared. This is crucial for computational chemists and medicinal chemists engaged in rational drug design targeting pterin-binding sites in enzymes like nitric oxide synthase or HSP90.

Negative Control for Inhibitor Screens Targeting Tyrosine Hydroxylase

Utilize 5,6,7,8-tetrahydropteridine as a structural control or potential negative control in high-throughput screens designed to identify novel inhibitors of tyrosine hydroxylase. Since 5,8-unsubstituted tetrahydropterins are the structural class that exhibits cofactor activity [1], the unsubstituted core can help researchers distinguish between true active-site inhibitors and compounds that merely mimic the cofactor's structural features. This is valuable for neurochemistry and drug discovery programs targeting catecholamine biosynthesis.

Starting Material for Custom Synthesis of 6-Substituted Tetrahydropteridines

Procure 5,6,7,8-tetrahydropteridine as a versatile, high-purity starting material for the custom synthesis of 6-substituted tetrahydropteridines, including stereospecific synthesis of C6-stereoisomers as described for tetrahydrofolate intermediates [1][2]. Its unsubstituted nature provides a clean entry point for introducing desired functional groups at the C6 position, enabling the production of a wide range of research tools and potential pharmaceutical leads.

Technical Documentation Hub

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